molecular formula C13H17ClN2O4 B4638742 tert-butyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate

tert-butyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate

Cat. No.: B4638742
M. Wt: 300.74 g/mol
InChI Key: CXTQOCJYVRZLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a chlorophenoxy group, and an acetylamino group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate is used as a building block in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for investigating the effects of carbamates on biological systems .

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including its role as an enzyme inhibitor and its effects on cellular pathways .

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can affect various cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chlorophenoxy group allows for specific interactions with biological targets, making it valuable in research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(18)16-15-11(17)8-19-10-6-4-9(14)5-7-10/h4-7H,8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTQOCJYVRZLTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)COC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-[[2-(4-chlorophenoxy)acetyl]amino]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.